4-BENZOYL-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-3-HYDROXY-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Description
“4-BENZOYL-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-3-HYDROXY-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” is a complex organic compound that features multiple functional groups, including a benzoyl group, a tert-butyl group, an oxazole ring, a hydroxyl group, and a nitrophenyl group
Properties
IUPAC Name |
(4Z)-1-(5-tert-butyl-1,2-oxazol-3-yl)-4-[hydroxy(phenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6/c1-24(2,3)17-13-18(25-33-17)26-20(15-10-7-11-16(12-15)27(31)32)19(22(29)23(26)30)21(28)14-8-5-4-6-9-14/h4-13,20,28H,1-3H3/b21-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLZFQSJMCUJBF-VZCXRCSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NO1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and rings. A possible synthetic route could include:
- Formation of the oxazole ring through cyclization reactions.
- Introduction of the benzoyl group via Friedel-Crafts acylation.
- Addition of the tert-butyl group through alkylation reactions.
- Formation of the pyrrole ring through condensation reactions.
- Introduction of the nitrophenyl group via nitration reactions.
Industrial Production Methods
Industrial production methods would need to be optimized for yield, purity, and cost-effectiveness. This might involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like SnCl₂ (Tin(II) chloride) or H₂/Pd (Hydrogen gas with Palladium catalyst).
Substitution: Reagents like AlCl₃ (Aluminum chloride) for Friedel-Crafts reactions.
Major Products
- Oxidation of the hydroxyl group would yield a ketone.
- Reduction of the nitro group would yield an amine.
- Substitution reactions could yield various derivatives depending on the substituent introduced.
Scientific Research Applications
This compound could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance:
Biological Activity: It might interact with specific enzymes or receptors, inhibiting or activating their function.
Chemical Reactions: The functional groups would dictate its reactivity and the pathways it follows in chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 4-BENZOYL-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 4-BENZOYL-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-3-HYDROXY-5-(3-CHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The presence of the nitrophenyl group in “4-BENZOYL-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-3-HYDROXY-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” might confer unique electronic properties, making it distinct from similar compounds with different substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
